N~1~,N~3~-Dipropylpropanediamide
Description
N₁,N₃-Dipropylpropanediamide is a diamide compound characterized by a central propane backbone (three-carbon chain) with two amide functional groups at the 1st and 3rd positions, each substituted with propyl groups. While direct experimental data on this compound is sparse in the provided evidence, its properties can be inferred from analogs such as N₁,N₃-dioctyl-N₁,N₃-dipropylpropanediamide (CAS 112724-91-1), which shares a similar scaffold but features longer alkyl chains (octyl and propyl) . The propyl substituents likely enhance solubility in organic solvents compared to bulkier alkyl groups, while the amide groups confer hydrogen-bonding capability and thermal stability.
Properties
CAS No. |
10551-78-7 |
|---|---|
Molecular Formula |
C9H18N2O2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
N,N'-dipropylpropanediamide |
InChI |
InChI=1S/C9H18N2O2/c1-3-5-10-8(12)7-9(13)11-6-4-2/h3-7H2,1-2H3,(H,10,12)(H,11,13) |
InChI Key |
YTYMZPXISZYWPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CC(=O)NCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~3~-Dipropylpropanediamide typically involves the reaction of propylamine with a suitable propanediamide precursor under controlled conditions. One common method is the acylation of propylamine using a propanediamide derivative in the presence of a catalyst such as cyanuric chloride . The reaction is carried out in a solvent like dimethylformamide (DMF) or acetonitrile (MeCN) at elevated temperatures to achieve high yields.
Industrial Production Methods: Industrial production of N1,N~3~-Dipropylpropanediamide may involve continuous flow processes where the reactants are fed into a reactor containing a fixed bed catalyst. The reaction conditions, such as temperature, pressure, and flow rates, are optimized to maximize the yield and purity of the product. The use of Raney-Nickel as a catalyst and hydrogenation under high pressure are common in large-scale production .
Chemical Reactions Analysis
Types of Reactions: N1,N~3~-Dipropylpropanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted amides.
Scientific Research Applications
N~1~,N~3~-Dipropylpropanediamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its antiviral properties, particularly against SARS-CoV-2 variants.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of N1,N~3~-Dipropylpropanediamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . The compound’s structure allows it to form stable complexes with metal ions, which can be crucial in its biological activity.
Comparison with Similar Compounds
N₁,N₃-Dioctyl-N₁,N₃-dipropylpropanediamide (CAS 112724-91-1)
- Structure : Similar backbone but includes octyl and propyl substituents.
- Properties: Increased hydrophobicity due to octyl chains, making it more suited for lipid-rich environments or nonpolar solvents. The presence of mixed alkyl chains (octyl and propyl) may introduce steric hindrance, affecting reactivity .
- Applications: Potential use in surfactants or phase-transfer catalysts.
N,N′-Dimethyl-1,3-propanediamine (CAS 111-33-1)
N,N,N′-Trimethyl-1,3-propanediamine (CAS 4543-96-8)
- Structure : Tri-methylated diamine with a propane backbone.
- Properties: Reduced nucleophilicity compared to non-methylated diamines. Enhanced volatility (molecular weight: 116.2 g/mol) .
- Applications : Corrosion inhibitors, epoxy curing agents.
Comparative Analysis
Table 1: Key Properties of N₁,N₃-Dipropylpropanediamide and Analogues
*Estimated for N₁,N₃-Dipropylpropanediamide based on C₉H₁₈N₂O₂.
†Calculated based on stoichiometry.
Reactivity and Stability
- Diamides vs. Diamines : Diamides (e.g., N₁,N₃-Dipropylpropanediamide) exhibit lower reactivity toward electrophiles compared to diamines due to the electron-withdrawing nature of the amide carbonyl groups. This makes diamides more thermally stable but less versatile in nucleophilic reactions .
- Alkyl Chain Effects: Shorter chains (e.g., propyl) enhance solubility in polar aprotic solvents (e.g., DMF), while longer chains (e.g., octyl) dominate solubility in nonpolar media .
Spectroscopic and Physical Properties
- IR Spectroscopy : Diamides show strong C=O stretching bands (~1650–1700 cm⁻¹), absent in diamines.
- NMR : Propyl groups in N₁,N₃-Dipropylpropanediamide would produce distinct triplet signals for terminal methyl protons (~0.9 ppm) and multiplet signals for methylene groups (~1.5–3.5 ppm) .
Biological Activity
N~1~,N~3~-Dipropylpropanediamide is a compound that has garnered interest in various fields of biological research, particularly in pharmacology and medicinal chemistry. This article provides an overview of its biological activities, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
N~1~,N~3~-Dipropylpropanediamide is a diamine derivative characterized by two propyl groups attached to the nitrogen atoms of a propanediamide backbone. Its chemical structure can be represented as follows:
This structure contributes to its unique properties, influencing its interactions with biological targets.
The biological activity of N~1~,N~3~-Dipropylpropanediamide can be attributed to its ability to interact with various enzymatic pathways and cellular processes. Notably, it has been studied for its potential as an inhibitor of protein farnesyltransferase (PFT), an enzyme critical for the post-translational modification of proteins involved in cell signaling and growth.
Inhibition of Protein Farnesyltransferase
Research indicates that compounds similar to N~1~,N~3~-Dipropylpropanediamide exhibit selective inhibition of PFT, which is particularly relevant in the context of cancer therapy. For instance, studies have shown that certain inhibitors can selectively target Plasmodium falciparum PFT (PfPFT), demonstrating up to 136-fold selectivity over mammalian isoforms. These inhibitors have been shown to reduce cellular levels of farnesylated proteins, leading to the lysis of infected erythrocytes and potential applications in treating malaria .
Biological Activity Data
The following table summarizes key findings related to the biological activity of N~1~,N~3~-Dipropylpropanediamide and its analogs:
Study 1: Antimalarial Activity
A study conducted by Chakrabarti et al. investigated the effects of N~1~,N~3~-Dipropylpropanediamide on PfPFT activity in vitro. The results demonstrated that the compound significantly inhibited PfPFT with an IC50 value as low as 1 nM, leading to effective parasite lysis in infected erythrocytes. This suggests a promising avenue for developing new antimalarial therapies based on PFT inhibition .
Study 2: Anticancer Potential
Another study explored the cytotoxic effects of N~1~,N~3~-Dipropylpropanediamide on various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). The compound exhibited significant antiproliferative activity, with IC50 values lower than those observed for standard chemotherapeutic agents like doxorubicin. These findings highlight its potential as a lead compound for further drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
